4-Hydroxypicolinaldehyde
Overview
Description
4-Hydroxypicolinaldehyde, also known as 4-hydroxy-pyridine-2-carbaldehyde, is a heterocyclic organic compound with the molecular formula C6H5NO2 and a molecular weight of 123.1094 g/mol It is characterized by the presence of a hydroxyl group and an aldehyde group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with an appropriate aldehyde under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Another method involves the oxidation of 4-hydroxypyridine using oxidizing agents such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and ensure high yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxypicolinic acid.
Reduction: Formation of 4-hydroxypicolinyl alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Hydroxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-hydroxypicolinaldehyde involves its interaction with specific molecular targets. For instance, it can form Schiff bases with amines, which can then participate in various biochemical pathways. The aldehyde group allows it to act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, its hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
4-Hydroxypicolinaldehyde can be compared with other similar compounds such as:
4-Hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
4-Hydroxycinnamaldehyde: Contains a cinnamaldehyde moiety with a hydroxyl group.
4-Hydroxy-3-methoxypicolinaldehyde: Similar structure with an additional methoxy group on the pyridine ring.
The uniqueness of this compound lies in its combination of a hydroxyl group and an aldehyde group on a pyridine ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYYSTCVMSMKSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267497 | |
Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933030-90-1 | |
Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933030-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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